2-(Oxan-4-yl)cyclopropan-1-amine
Description
2-(Oxan-4-yl)cyclopropan-1-amine is a bicyclic organic compound comprising a cyclopropane ring directly fused to an oxane (tetrahydropyran) ring at the 4-position, with an amine group on the cyclopropane moiety. This structure confers unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and materials chemistry. The compound is often synthesized as its hydrochloride salt (e.g., (1R,2S)-2-(Oxan-4-yl)cyclopropan-1-amine hydrochloride), which enhances stability and solubility . Synthesis typically involves cyclopropanation reactions under inert atmospheres using catalysts, followed by purification via column chromatography .
Properties
IUPAC Name |
2-(oxan-4-yl)cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-8-5-7(8)6-1-3-10-4-2-6/h6-8H,1-5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIXPZLRUSGIQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2CC2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-4-yl)cyclopropan-1-amine typically involves the formation of the cyclopropane ring followed by the introduction of the oxane ring and the amine group. One common method involves the cyclopropanation of an appropriate alkene precursor using a carbene or carbenoid reagent. The oxane ring can be introduced through a ring-closing reaction, and the amine group can be added via nucleophilic substitution or reductive amination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-4-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(Oxan-4-yl)cyclopropan-1-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used in the study of biological processes and interactions, particularly those involving amine-containing molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(Oxan-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The cyclopropane ring can introduce strain and rigidity into the molecule, affecting its reactivity and binding properties .
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural analogues and their distinguishing features:
Physicochemical Properties
- Melting Points: Derivatives such as (±)-59 and (±)-60 (stilbenoxy-substituted cyclopropanamines) exhibit melting points of 168–170°C and 142–144°C, respectively, suggesting stereochemistry impacts crystallinity .
- Solubility : The hydrochloride salt form of the target compound improves aqueous solubility, critical for biological assays. In contrast, the carboxylic acid derivative (CAS 1278662-40-0) may exhibit pH-dependent solubility .
Biological Activity
2-(Oxan-4-yl)cyclopropan-1-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 1251104-77-4
Biological Activity Overview
The biological activity of this compound includes various pharmacological effects, such as:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit activity against a range of microbial pathogens.
- Anticancer Properties : Research indicates potential efficacy in inhibiting cancer cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against specific bacteria and fungi | |
| Anticancer | Inhibition of cancer cell lines | |
| Neuroprotective | Potential effects on neuronal health |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, several hypotheses have been proposed:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell growth.
- Receptor Modulation : It could interact with specific receptors to modulate cellular signaling pathways related to growth and apoptosis.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of various cyclopropane derivatives, this compound was tested against several strains of bacteria. The results indicated a significant reduction in bacterial viability, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
Another investigation focused on the compound's anticancer properties. In vitro assays demonstrated that treatment with this compound led to a decrease in the proliferation of colorectal cancer cells. The study highlighted its potential as a lead compound for further development in cancer therapeutics.
Research Findings
Recent research has explored the synthesis and optimization of this compound derivatives to enhance its biological activity. Modifications to the cyclopropane ring and oxane moiety have shown promise in increasing potency and selectivity against target cells.
Table 2: Research Findings on Derivative Modifications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
